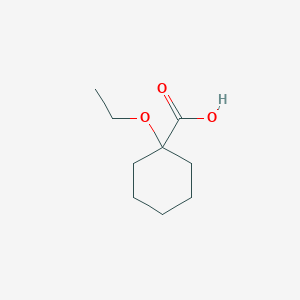

1-Ethoxycyclohexane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-12-9(8(10)11)6-4-3-5-7-9/h2-7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTPALHYKHETAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801296987 | |

| Record name | 1-Ethoxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50421-28-8 | |

| Record name | 1-Ethoxycyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50421-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801296987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 1 Ethoxycyclohexane 1 Carboxylic Acid

Precursor Synthesis and Functional Group Interconversion Strategies

The synthesis of 1-Ethoxycyclohexane-1-carboxylic acid can be efficiently achieved through the preparation of key intermediates followed by strategic functional group interconversions. This multi-step approach allows for a controlled construction of the target molecule.

Synthesis of Ethoxycyclohexane (B13971089) Intermediates

A critical step in this synthetic strategy is the formation of an ethoxy-substituted cyclohexane (B81311) ring. One common intermediate is 1-ethoxycyclohexene, which can be synthesized from cyclohexanone (B45756). The reaction of cyclohexanone with triethyl orthoformate in the presence of an acid catalyst, such as sulfuric acid, provides a viable route to 1-ethoxycyclohexene. chemicalbook.com This enol ether serves as a valuable precursor for further functionalization.

Another approach involves the alkoxymercuration of a cyclohexene (B86901) derivative. For example, the reaction of 1-methyl-1-cyclohexene (B1583054) with ethanol (B145695) and a mercury salt, followed by demercuration, can yield a 1-ethoxy-1-methylcyclohexane. youtube.com While this example illustrates the introduction of an ethoxy group, a similar strategy could be adapted for different cyclohexene precursors.

The synthesis of 3-ethoxy-2-cyclohexenone from dihydroresorcinol and ethanol in the presence of an acid catalyst also presents a pathway to an ethoxy-substituted cyclic intermediate. orgsyn.org This intermediate can then be further modified to introduce the carboxylic acid functionality at the desired position.

Formation of the Carboxylic Acid Moiety from Precursors

Once a suitable ethoxycyclohexane intermediate is obtained, the next crucial step is the introduction of the carboxylic acid group at the C1 position. A well-established method for this transformation is the hydrolysis of a nitrile precursor. libretexts.org This involves the conversion of a suitable starting material, such as 1-ethoxy-1-halocyclohexane, to 1-ethoxycyclohexanecarbonitrile via a nucleophilic substitution reaction with a cyanide salt. Subsequent hydrolysis of the nitrile, under either acidic or basic conditions, yields the desired carboxylic acid. libretexts.org

Another powerful technique is the carboxylation of an organometallic intermediate, such as a Grignard reagent. libretexts.orgyoutube.com An appropriate 1-ethoxy-1-halocyclohexane can be converted to its corresponding Grignard reagent by treatment with magnesium metal. This highly nucleophilic species can then react with carbon dioxide (often in the form of dry ice) to form a magnesium carboxylate salt, which upon acidic workup, affords this compound. libretexts.orgyoutube.com

Direct Synthetic Approaches to this compound

Direct synthetic methods aim to introduce the ethoxy and carboxylic acid functionalities in a more concerted or sequential manner without the isolation of stable intermediates.

Carboxylation Reactions on Ethoxy-Substituted Cyclohexane Scaffolds

Direct carboxylation of an ethoxy-substituted cyclohexane is a potential, though challenging, route. This could theoretically be achieved by treating a suitable ethoxycyclohexane derivative with a strong base to generate a carbanion, which is then quenched with carbon dioxide. The feasibility of this approach would depend heavily on the acidity of the proton at the C1 position and the stability of the resulting carbanion. More commonly, carboxylation is facilitated by the presence of a directing group or through the use of more reactive organometallic intermediates as described previously.

Oxidation Pathways from Corresponding Alcohols or Aldehydes

The oxidation of a primary alcohol or an aldehyde precursor represents a classic and reliable method for the synthesis of carboxylic acids. youtube.com In this context, the synthesis of 1-ethoxycyclohexanemethanol or 1-ethoxycyclohexanecarbaldehyde would be the initial step. The subsequent oxidation of the primary alcohol or aldehyde to the carboxylic acid can be accomplished using a variety of strong oxidizing agents, such as potassium permanganate (B83412) or Jones reagent (chromic acid). libretexts.orgyoutube.com

The choice of oxidizing agent is critical to ensure the desired transformation without affecting other functional groups in the molecule.

| Oxidizing Agent | Substrate | Product | Typical Conditions |

| Potassium Permanganate (KMnO4) | Primary Alcohol | Carboxylic Acid | Basic, followed by acidic workup |

| Jones Reagent (CrO3/H2SO4) | Primary Alcohol | Carboxylic Acid | Acetone, 0°C to room temperature |

| Tollens' Reagent ([Ag(NH3)2]+) | Aldehyde | Carboxylic Acid | Basic, aqueous |

Optimization of Reaction Conditions and Yields for this compound

Solvent Effects and Reaction Medium Selection

The choice of solvent is critical in chemical synthesis as it can significantly influence reaction rates, yields, and even the course of the reaction. In the proposed synthesis of this compound via the etherification of an intermediate like ethyl 1-hydroxycyclohexanecarboxylate, the selection of the reaction medium would be paramount.

For the etherification step, which is likely a Williamson ether synthesis, a polar aprotic solvent is typically favored. These solvents can dissolve the ionic intermediates (the alkoxide) without participating in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.

Table 1: Potential Solvents for Etherification Step

| Solvent | Type | Rationale |

| Tetrahydrofuran (THF) | Polar Aprotic Ether | Good at solvating cations, does not interfere with the nucleophile. |

| Dimethylformamide (DMF) | Polar Aprotic | High dielectric constant helps to dissolve ionic species. |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | Strong solvent for a wide range of reactants. |

For the subsequent hydrolysis of the ester to the carboxylic acid, the solvent system typically involves water to provide the necessary reactant for the hydrolysis, often mixed with a co-solvent to ensure the solubility of the organic ester. Alcohols like ethanol or methanol (B129727) are common choices for this purpose.

Temperature and Pressure Regimes

Temperature and pressure are fundamental parameters that control the kinetics and thermodynamics of a reaction.

Temperature: The etherification step generally requires moderate heating to proceed at a reasonable rate. The specific temperature would depend on the reactivity of the starting materials and the chosen solvent. For instance, using a strong base like sodium hydride in THF, the initial deprotonation might be performed at a low temperature (e.g., 0 °C) to control the reaction, followed by warming to room temperature or gentle reflux to complete the etherification with the ethylating agent.

The hydrolysis of the ester is typically accelerated by heating. Reactions are often run at the reflux temperature of the aqueous alcohol solvent mixture (e.g., 70-100 °C) to ensure the reaction completes in a timely manner.

Pressure: For the described liquid-phase reactions (etherification and hydrolysis), the synthesis would generally be conducted at atmospheric pressure. Specialized high-pressure equipment is typically not required unless volatile reactants or solvents are used at temperatures significantly above their boiling points.

Catalyst Loading and Co-catalyst Effects

In the context of the inferred synthesis, "catalysts" can be interpreted to include the reagents that facilitate the key transformations.

Etherification: This step is not catalytic in the traditional sense but relies on a stoichiometric amount of a strong base to deprotonate the hydroxyl group of the precursor. Common bases include sodium hydride (NaH) or potassium hydride (KH). The "loading" would be at least one equivalent relative to the starting alcohol. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, could potentially be used in a two-phase system (e.g., aqueous NaOH and an organic solvent), which might offer advantages in terms of cost and ease of handling.

Hydrolysis: The hydrolysis of the ester can be catalyzed by either acid or base. Base-catalyzed hydrolysis (saponification) is often preferred as it is generally faster and irreversible. A strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is used, typically in excess, to ensure complete reaction. While not a catalyst in the sense that it is consumed, its concentration directly impacts the reaction rate.

Table 2: Reagents/Catalysts for Inferred Synthesis

| Step | Reagent/Catalyst | Typical Role |

| Etherification | Sodium Hydride (NaH) | Strong Base (stoichiometric) |

| Etherification | Diethyl Sulfate / Ethyl Iodide | Ethylating Agent (stoichiometric) |

| Hydrolysis | Sodium Hydroxide (NaOH) | Base Catalyst (saponification) |

Scalability and Industrial Implications of this compound Synthesis

The potential for scaling up the synthesis of this compound is a critical consideration for any industrial application. The feasibility of large-scale production depends on factors such as cost of raw materials, safety of the reaction conditions, efficiency of the process (yield and purity), and ease of product isolation and purification.

The inferred Williamson ether synthesis followed by hydrolysis is a well-established set of reactions commonly used in industrial processes. However, certain challenges would need to be addressed for scalability:

Reagent Cost and Safety: The use of reagents like sodium hydride presents challenges on a large scale due to its flammability and reactivity with water. Industrial processes might seek alternative, safer bases or catalytic systems.

Solvent Use and Recovery: The use of volatile and potentially toxic organic solvents like DMF or THF requires significant investment in solvent recovery systems to make the process economically viable and environmentally compliant.

Waste Management: The synthesis generates salt byproducts from both the etherification and the neutralization steps of hydrolysis. These waste streams must be managed and disposed of properly.

Process Optimization: To be industrially viable, the reaction conditions, including solvent choice, temperature, and reaction times, would need to be extensively optimized to maximize yield and throughput while minimizing energy consumption and waste generation.

The industrial implications for this compound itself are not widely established. As a substituted carboxylic acid, it could have potential applications as a building block in the synthesis of more complex molecules for the pharmaceutical, agrochemical, or materials science industries. Its specific structure, combining a cyclohexane ring with an ether and a carboxylic acid at a quaternary carbon, offers a unique three-dimensional scaffold that could be of interest to medicinal chemists. However, without established applications, large-scale industrial synthesis remains speculative.

Chemical Reactivity and Reaction Mechanisms of 1 Ethoxycyclohexane 1 Carboxylic Acid

Reactions Involving the Ethoxy Functional Group

Ethers are generally unreactive functional groups, which is why they are often used as solvents. masterorganicchemistry.comlibretexts.org However, the C-O bond of an ether can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comwikipedia.orglibretexts.org

The cleavage of the ethoxy group in 1-Ethoxycyclohexane-1-carboxylic acid proceeds via a nucleophilic substitution mechanism.

Protonation of the Ether Oxygen : The strong acid protonates the ether oxygen atom, forming an oxonium ion. This step converts the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.comfiveable.me

Nucleophilic Attack : A halide ion (Br⁻ or I⁻) then acts as a nucleophile and attacks one of the adjacent carbon atoms. wikipedia.orglibretexts.org

The specific pathway, Sₙ1 or Sₙ2, depends on the structure of the ether. masterorganicchemistry.comwikipedia.org The carbon atom of the cyclohexane (B81311) ring attached to the ether oxygen is a tertiary carbon. Tertiary substrates tend to react via an Sₙ1 mechanism because they can form a relatively stable tertiary carbocation. libretexts.orgfiveable.me Therefore, cleavage would likely proceed via the formation of a 1-carboxycyclohexyl cation, which is then attacked by the halide ion. The other product would be ethanol (B145695). If an excess of the hydrohalic acid is used, the ethanol formed can be further converted to the corresponding ethyl halide. libretexts.org

Table 3: Cleavage of the Ether Linkage

| Reactant | Reagent | Potential Products |

| This compound | HBr or HI (strong acid) | 1-Hydroxycyclohexane-1-carboxylic acid, Ethyl halide (e.g., Ethyl bromide) |

Substitution Reactions at the Ether Carbon

The ether linkage in this compound is generally stable and unreactive under neutral or basic conditions. Substitution reactions targeting the ether's ethyl or quaternary cyclohexyl carbons are not common. The most significant reaction at the ether moiety is its cleavage under strong acidic conditions, typically with hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI).

The mechanism of ether cleavage depends on the nature of the carbon atoms attached to the oxygen. In the case of this compound, the ether oxygen is bonded to a primary carbon (of the ethyl group) and a quaternary carbon (of the cyclohexane ring).

Step 1: Protonation: The reaction is initiated by the protonation of the ether oxygen by the strong acid, converting the ethoxy group into a good leaving group (an alcohol).

Step 2: Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile.

Attack at the primary carbon of the ethyl group will proceed via an Sₙ2 mechanism , leading to the formation of ethyl halide and 1-hydroxycyclohexane-1-carboxylic acid. This is the more likely pathway due to the lack of steric hindrance at the primary carbon.

Attack at the quaternary ring carbon is sterically hindered and an Sₙ2 reaction is not possible. An Sₙ1 mechanism would require the departure of ethanol to form a stable tertiary carbocation at the C1 position of the ring. This pathway is also plausible, especially with heating, and would yield 1-halocyclohexane-1-carboxylic acid and ethanol.

| Reagent | Condition | Probable Mechanism | Products |

| HBr (conc.) | Heat | Sₙ2 at ethyl group | Ethyl bromide + 1-Hydroxycyclohexane-1-carboxylic acid |

| HI (conc.) | Heat | Sₙ2 at ethyl group | Ethyl iodide + 1-Hydroxycyclohexane-1-carboxylic acid |

Reactions Involving the Cyclohexane Ring System

The cyclohexane ring is a saturated carbocyclic system, which renders it relatively inert to many chemical transformations compared to unsaturated or aromatic rings.

Electrophilic substitution is a hallmark reaction of aromatic compounds, such as benzene, and does not readily occur on saturated alkane rings like cyclohexane. The high-energy sigma bonds (C-C and C-H) of the cyclohexane ring are not electron-rich enough to attract and react with typical electrophiles (e.g., NO₂⁺, SO₃). Therefore, this compound is not expected to undergo electrophilic substitution reactions on the cyclohexane ring under standard electrophilic aromatic substitution conditions. Reactions such as nitration or sulfonation on the ring are not feasible.

Nucleophilic substitution reactions on an unsubstituted cycloalkane ring are not possible as there is no inherent leaving group. The carbon atoms of the cyclohexane ring in this compound are bonded to either other carbons or hydrogen atoms, neither of which can function as a leaving group for a nucleophile to displace. Consequently, this class of reaction is not observed for the cyclohexane ring of the title compound.

Oxidation: While the cyclohexane ring is stable to mild oxidizing agents, it can undergo oxidative cleavage under harsh conditions. Strong oxidizing agents, such as hot concentrated nitric acid or potassium permanganate (B83412) (KMnO₄), can break the C-C bonds of the ring. By analogy with the industrial oxidation of cyclohexane, which yields adipic acid, the oxidation of this compound would be expected to produce a variety of dicarboxylic and tricarboxylic acids through ring-opening. researchgate.net The presence of the quaternary center might lead to a complex mixture of products, but the ultimate outcome of exhaustive oxidation is the cleavage of the ring. For instance, oxidation could potentially lead to the formation of 2-ethoxy-2-carboxy-adipic acid.

Reduction: The cyclohexane ring is a fully saturated alkane system and, as such, is inert to catalytic hydrogenation or chemical reduction under conditions that would, for example, reduce an aromatic ring or the carboxylic acid group itself. libretexts.org The C-C and C-H bonds are low in energy and non-polar, making them unreactive toward typical reducing agents like H₂/Pd or LiAlH₄. Therefore, reduction reactions of this compound will selectively target the carboxyl group, leaving the cyclohexane ring intact.

Saturated rings like cyclohexane can undergo fascinating rearrangement and fragmentation reactions when subjected to superacids (e.g., FSO₃H-SbF₅). These highly acidic media can protonate even weak bases like C-H or C-C sigma bonds, or in this case, the oxygen atoms of the ether and carboxyl groups, to generate highly reactive superelectrophiles. beilstein-journals.org

By analogy with studies on 1-hydroxycyclohexanecarboxylic acid in superacid, the following pathway can be proposed for this compound beilstein-journals.org:

Protonation of the carboxylic acid and ether oxygens would occur.

Loss of a water molecule (from the protonated carboxyl group) or an ethanol molecule (from the protonated ether group) could generate a dicationic superelectrophile.

This highly unstable intermediate could then undergo a series of skeletal rearrangements, including hydride and potentially alkyl shifts, to delocalize the positive charge.

Such rearrangements could lead to ring contraction (forming cyclopentyl derivatives) or ring-opening, ultimately yielding more stable carbocationic species or, upon quenching, rearranged products like bicyclic lactones. beilstein-journals.org

Mechanism-Based Studies on this compound Transformations

Specific mechanistic studies focused exclusively on this compound are not prominent in the available literature. However, the mechanisms for the potential reactions described above can be inferred from well-established principles of organic chemistry and studies on analogous structures.

Ether Cleavage: The mechanism is a standard acid-catalyzed nucleophilic substitution (Sₙ1 or Sₙ2), as detailed in section 3.2.2. The key step is the protonation of the ether oxygen to create a viable leaving group.

Oxidative Ring-Opening: The mechanism of alkane oxidation by strong agents like KMnO₄ or nitric acid is complex and often involves radical intermediates. For cyclohexane, it is understood to proceed through the formation of cyclohexanol and cyclohexanone (B45756), which are then further oxidized to open the ring, forming adipic acid. researchgate.net A similar radical-chain mechanism would be expected here, initiated by hydrogen abstraction from a C-H bond on the ring.

Superacid Rearrangement: Mechanistic studies on similar molecules show that the reaction proceeds through dicationic intermediates. beilstein-journals.org The driving force is the stabilization of charge through successive 1,2-hydride shifts and skeletal rearrangements. The reaction pathway is highly dependent on temperature and acid strength, leading to a variety of possible rearranged products. beilstein-journals.org

| Reaction Type | Key Mechanistic Feature | Intermediate Species |

| Acidic Ether Cleavage | Protonation of ether oxygen | Oxonium ion |

| Oxidative Ring-Opening | C-H bond abstraction | Alkyl radicals, alcohols, ketones |

| Superacid Rearrangement | Generation of superelectrophile | Dicationic carbocations |

Detailed Reaction Pathway Elucidation

Due to a lack of specific studies on this compound, we can infer potential reaction pathways based on the known reactivity of carboxylic acids and ethers.

Reactions of the Carboxylic Acid Group:

Deprotonation: As a carboxylic acid, the most fundamental reaction is deprotonation by a base to form the corresponding carboxylate salt. This reaction is expected to be straightforward and rapid.

Esterification: In the presence of an alcohol and an acid catalyst (Fischer-Speier esterification), this compound would likely form the corresponding ester. The reaction would proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) would be expected to reduce the carboxylic acid to the corresponding primary alcohol, 1-ethoxy-1-(hydroxymethyl)cyclohexane.

Conversion to Acyl Halide: Reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) would likely convert the carboxylic acid to the more reactive acyl chloride. This transformation is crucial for subsequent reactions like amide formation.

Influence of the Ethoxy Group: The presence of the ethoxy group at the α-position may exert a minor inductive effect, but significant direct participation in the reactions of the carboxylic acid is not anticipated under standard conditions. Cleavage of the ether bond would require harsh conditions (e.g., strong acids like HBr or HI) and would likely compete with reactions at the carboxylic acid.

Transition State Analysis

Detailed transition state analysis for reactions of this compound is not available. However, for reactions involving the carboxyl group, the transition states would resemble those established for other carboxylic acids. For instance, in an S_N2-type reaction at the carbonyl carbon (e.g., during esterification or acyl halide formation), a tetrahedral intermediate would be formed. The stability of this intermediate, and thus the reaction rate, would be influenced by the steric bulk of the cyclohexane ring and the ethoxy group.

Computational chemistry could provide valuable insights into the transition state geometries and energies for various potential reactions. Such studies on analogous systems, like 1-methylcyclohexanecarboxylic acid, could offer a comparative basis.

Kinetic Studies and Rate Constant Determination

No kinetic data or rate constants for reactions of this compound have been reported in the literature. To determine these parameters, experimental studies would be necessary. For a given reaction, such as esterification, the rate could be monitored by techniques like spectroscopy (e.g., NMR or IR) or chromatography (e.g., GC or HPLC) to measure the disappearance of the reactant or the appearance of the product over time.

Based on general principles, the rates of reaction at the carboxylic acid group would be influenced by the steric hindrance imposed by the cyclohexane ring and the 1-ethoxy substituent. Compared to a less hindered acyclic carboxylic acid, the reaction rates might be slightly lower.

Stereochemical Outcomes of Reactions of this compound

The stereochemistry of reactions involving this compound is intrinsically linked to the conformational behavior of the cyclohexane ring.

Influence of Cyclohexane Conformation on Reactivity

The cyclohexane ring in this compound will exist predominantly in a chair conformation to minimize torsional and steric strain. The ethoxy and carboxylic acid groups are attached to the same carbon (C1). In the most stable chair conformation, it is generally preferred for larger substituents to occupy equatorial positions to avoid 1,3-diaxial interactions. However, with two substituents on the same carbon, one must be axial and the other equatorial. The relative steric bulk of the ethoxy and carboxylic acid groups would determine the preferred conformational equilibrium.

The reactivity of the carboxylic acid could be influenced by its orientation (axial vs. equatorial). An equatorially positioned carboxylic acid is generally more sterically accessible to incoming reagents than an axial one, which can be shielded by the axial hydrogens at C3 and C5. Therefore, reactions at an equatorial carboxylic acid group are often faster. For instance, the rate of esterification of an equatorial carboxylic acid on a cyclohexane ring is typically greater than that of its axial counterpart pressbooks.pub.

Table 1: Postulated Influence of Conformation on Reactivity

| Substituent Position | Steric Accessibility | Predicted Relative Reaction Rate |

| Equatorial Carboxylic Acid | Higher | Faster |

| Axial Carboxylic Acid | Lower | Slower |

Control over Diastereoselectivity and Enantioselectivity in Transformations

As this compound is achiral, reactions with achiral reagents will produce achiral products. However, if a new chiral center is introduced during a reaction, a racemic mixture of enantiomers will be formed in the absence of a chiral influence.

To achieve diastereoselectivity or enantioselectivity, one would need to employ chiral reagents, catalysts, or auxiliaries. For instance, reduction of the carboxylic acid to the primary alcohol with a chiral reducing agent could potentially yield a non-racemic product. Similarly, if a reaction were to occur at one of the methylene (B1212753) groups of the cyclohexane ring, the existing substituents could direct the stereochemical outcome, leading to the preferential formation of one diastereomer. The conformational bias of the cyclohexane ring would play a crucial role in determining the facial selectivity of such reactions. Without specific experimental data, any predictions regarding the degree and direction of stereocontrol would be speculative.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethoxycyclohexane 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Ethoxycyclohexane-1-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides unambiguous evidence for its structure.

Detailed ¹H NMR Chemical Shift Analysis

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethoxy group, the cyclohexane (B81311) ring protons, and the acidic proton of the carboxylic acid.

The most downfield signal is anticipated for the carboxylic acid proton (-COOH) , typically appearing as a broad singlet in the region of 10-12 ppm. libretexts.org This significant deshielding is a result of the acidic proton's attachment to a highly electronegative oxygen atom and the anisotropic effect of the adjacent carbonyl group. libretexts.org The broadness of this peak is often attributed to hydrogen bonding and chemical exchange.

The ethoxy group protons will present as two distinct multiplets. The methylene (B1212753) protons (-O-CH₂-CH₃) are expected to resonate as a quartet around 3.5 ppm due to coupling with the adjacent methyl protons. The terminal methyl protons (-O-CH₂-CH₃) will appear as a triplet around 1.2 ppm, coupled to the methylene protons.

The cyclohexane ring protons will display a complex series of overlapping multiplets in the upfield region of the spectrum, typically between 1.2 and 2.5 ppm. The protons on the carbon adjacent to the quaternary carbon (C2 and C6) are expected to be the most deshielded of the ring protons due to their proximity to the electron-withdrawing carboxyl and ethoxy groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | 10.0 - 12.0 | broad singlet |

| -O-CH₂-CH₃ | ~ 3.5 | quartet |

| Cyclohexane Ring Protons | 1.2 - 2.5 | multiplets |

| -O-CH₂-CH₃ | ~ 1.2 | triplet |

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon (-COOH) is expected to be the most deshielded carbon, with a chemical shift in the range of 165-185 ppm. openstax.org Saturated aliphatic carboxylic acids typically appear towards the downfield end of this range. libretexts.org

The quaternary carbon (C1) of the cyclohexane ring, bonded to both the carboxylic acid and the ethoxy group, will also be significantly deshielded, with an estimated chemical shift in the range of 70-90 ppm.

The methylene carbon of the ethoxy group (-O-CH₂-CH₃) is anticipated to resonate between 60 and 80 ppm, while the methyl carbon (-O-CH₂-CH₃) will appear further upfield, typically between 15 and 20 ppm.

The cyclohexane ring carbons will produce a set of signals in the range of 20-40 ppm. The carbons at positions 2 and 6 will be slightly more deshielded than the carbons at positions 3, 4, and 5 due to the inductive effects of the substituents at C1.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -COOH | 165 - 185 |

| C1 (Quaternary) | 70 - 90 |

| -O-CH₂-CH₃ | 60 - 80 |

| Cyclohexane Ring Carbons (C2-C6) | 20 - 40 |

| -O-CH₂-CH₃ | 15 - 20 |

Stereochemical Assignment via NMR Methods

The cyclohexane ring in this compound exists in a chair conformation. The ethoxy and carboxylic acid groups are attached to the same carbon atom (C1). The relative orientation of these groups can be investigated using NOESY. For instance, if the ethoxy group is in an axial orientation, NOESY correlations would be expected between the ethoxy protons and the axial protons at C3 and C5 of the cyclohexane ring. Conversely, an equatorial ethoxy group would show correlations to the equatorial protons at C2 and C6.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Band Assignments for Carboxylic Acid and Ethoxy Groups

The IR spectrum of this compound is expected to be dominated by the strong absorptions of the carboxylic acid and ethoxy groups.

The carboxylic acid group gives rise to two very characteristic and easily identifiable bands. libretexts.org

A very broad O-H stretching vibration is expected in the region of 2500-3300 cm⁻¹. openstax.orgorgchemboulder.com This broadening is a result of extensive hydrogen bonding, typically forming dimers in the condensed phase. spectroscopyonline.com

A strong and sharp C=O (carbonyl) stretching vibration will appear in the range of 1700-1725 cm⁻¹ for a saturated carboxylic acid. spectroscopyonline.com The presence of hydrogen bonding in a dimeric form typically shifts this band to a lower frequency around 1710 cm⁻¹. openstax.org

The ethoxy group will also show characteristic absorptions.

The most prominent feature is a strong C-O stretching vibration which is expected to appear in the region of 1000-1300 cm⁻¹. Ethers generally show a C-O stretch between 1050 and 1150 cm⁻¹. acs.org For this compound, a strong band in this region would confirm the presence of the ethoxy group.

In addition to these key functional group vibrations, the spectrum will also display C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane and ethoxy groups just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |

| Ethoxy Group | C-O stretch | 1050 - 1150 | Strong |

| Alkyl | C-H stretch | 2850 - 3000 | Medium to Strong |

Hydrogen Bonding Analysis via IR

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and probing intermolecular forces, such as hydrogen bonding. In the condensed state (solid or liquid), carboxylic acids like this compound typically exist as stable, hydrogen-bonded dimers. This dimerization has a profound and characteristic effect on the IR spectrum.

The most notable feature is the O-H stretching vibration of the carboxylic acid group. Instead of a sharp peak around 3500-3600 cm⁻¹, as would be seen in a non-hydrogen-bonded (monomeric) state, dimerization results in a very broad and intense absorption band. This band typically spans from approximately 2500 cm⁻¹ to 3300 cm⁻¹. Its extensive broadening is due to the wide range of vibrational energy states accessible within the strong hydrogen-bonded system, and it often overlaps with the sharper C-H stretching absorptions of the ethoxy and cyclohexane groups.

Another key diagnostic peak is the carbonyl (C=O) stretch. For a hydrogen-bonded dimer of a saturated carboxylic acid, this vibration appears as a strong, sharp band in the region of 1700-1725 cm⁻¹. The hydrogen bonding weakens the C=O double bond, lowering its stretching frequency compared to the monomeric form, which would typically absorb at a higher wavenumber (around 1760 cm⁻¹).

Other significant absorptions include the C-O stretch, found in the 1210-1320 cm⁻¹ region, and the out-of-plane O-H bend, which can sometimes be seen as a broad band near 900-960 cm⁻¹. The presence of these characteristic bands, particularly the extremely broad O-H stretch coupled with a C=O stretch near 1710 cm⁻¹, provides definitive evidence of the hydrogen-bonded dimeric structure of this compound in the solid or liquid phase.

Table 1: Predicted Infrared Absorption Bands for this compound (Dimer)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (H-bonded) | 2500 - 3300 | Very Broad, Strong |

| C-H Stretch | Alkyl (Cyclohexane, Ethoxy) | 2850 - 2960 | Sharp, Medium-Strong |

| C=O Stretch | Carboxylic Acid (Dimer) | 1700 - 1725 | Sharp, Strong |

| C-O Stretch | Carboxylic Acid / Ether | 1210 - 1320 | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which enables the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₉H₁₆O₃. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The precise theoretical mass is calculated using the most abundant isotopes of each element. An experimental HRMS measurement confirming this exact mass provides definitive evidence for the compound's elemental composition. nih.gov

Table 2: Exact Mass of this compound

| Compound Name | Molecular Formula | Isotopic Mass (Da) |

|---|

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is often energetically unstable and breaks apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the compound's structure.

For this compound (MW=172), several key fragmentation pathways can be predicted:

Loss of the ethoxy radical (•OCH₂CH₃): This involves the cleavage of the C-O bond, resulting in a stable acylium ion. This is often a prominent peak.

Loss of the ethyl radical (•CH₂CH₃): Cleavage of the ether C-O bond would lead to this fragment.

Loss of the carboxyl group (•COOH): A common fragmentation for carboxylic acids. wsu.edu

Decarboxylation (loss of CO₂): Loss of carbon dioxide from the parent ion or a fragment ion is a possible pathway.

Ring cleavage: The cyclohexane ring can also undergo fragmentation, leading to a series of smaller ions.

The identification of these specific neutral losses and the corresponding m/z values of the resulting fragment ions allows for the confident structural confirmation of the molecule.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment m/z | Identity of Loss |

|---|---|---|---|

| 172 | 45 | 127 | Ethoxy radical (•OC₂H₅) |

| 172 | 29 | 143 | Ethyl radical (•C₂H₅) |

| 172 | 45 | 127 | Carboxyl radical (•COOH) |

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IMS-MS), adds another dimension of analysis by separating ions based on their size, shape, and charge in the gas phase. wikipedia.org The resulting measurement is the Collision Cross Section (CCS), a value in square angstroms (Ų) that represents the effective area of the ion as it tumbles and drifts through a buffer gas. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and, crucially, the nature of intermolecular interactions that dictate how molecules pack together in a crystal lattice.

A search of the Cambridge Structural Database (CSD) indicates that the crystal structure of this compound has not been publicly reported. cam.ac.uk However, based on extensive studies of other carboxylic acids, including cyclohexane derivatives, its solid-state structure can be confidently predicted. nih.govqut.edu.au

Carboxylic acids almost universally crystallize to form centrosymmetric dimers via intermolecular hydrogen bonds between their carboxyl groups. researcher.life This interaction is so robust that it is considered one of the most reliable supramolecular synthons in crystal engineering. It is expected that two molecules of this compound would associate to form a dimer featuring a central, planar eight-membered ring, described by the graph set notation R²₂(8). researchgate.net Within this ring, the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of the second molecule, and vice versa.

The cyclohexane ring itself would be expected to adopt a stable chair conformation. The two bulky substituents at the C1 position—the ethoxy group and the carboxylic acid group—would create steric considerations influencing their final orientation. The detailed analysis of such a crystal structure would provide definitive measurements of the O-H···O hydrogen bond distance (typically around 2.6-2.7 Å) and the geometry of the dimeric motif. researchgate.net

Table 4: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value / Feature |

|---|---|

| Supramolecular Motif | Centrosymmetric Hydrogen-Bonded Dimer |

| Hydrogen Bond Graph Set | R²₂(8) |

| Crystal System | Likely Monoclinic or Triclinic |

| Cyclohexane Conformation | Chair |

Absolute Configuration Determination

The determination of the absolute configuration—the precise three-dimensional arrangement of atoms in a chiral molecule—is a critical step in stereochemical analysis. purechemistry.orgresearchgate.net For a chiral molecule, two non-superimposable mirror-image forms, known as enantiomers, exist. sketchy.com These enantiomers can have vastly different biological activities, making the assignment of their absolute configuration essential, particularly in fields like pharmacology. spark904.nl While several methods exist for this purpose, including X-ray crystallography and NMR spectroscopy using chiral derivatizing agents, chiroptical methods are particularly powerful for samples in solution. purechemistry.orgspark904.nlnih.gov

Chiroptical Methods

Chiroptical methods are a group of spectroscopic techniques that rely on the differential interaction of a chiral substance with left- and right-circularly polarized light. nih.gov These techniques are exceptionally sensitive to the three-dimensional structure of molecules, providing information on both absolute configuration and conformation in solution. psu.edu The two most prominent chiroptical methods are optical rotation (and its wavelength-dependent form, optical rotatory dispersion or ORD) and Electronic Circular Dichroism (ECD). numberanalytics.com

Optical Rotation Studies

Optical rotation is the phenomenon where the plane of linearly polarized light is rotated upon passing through a solution containing a chiral compound. wikipedia.orgbyjus.com This property is a hallmark of optical activity. anton-paar.com The measurement is performed using an instrument called a polarimeter. wikipedia.organton-paar.com

The magnitude and direction of the rotation are fundamental characteristics of a specific enantiomer.

Dextrorotatory (+): The plane of polarized light is rotated to the right (clockwise). wikipedia.org

Levorotatory (-): The plane of polarized light is rotated to the left (counter-clockwise). wikipedia.org

The observed rotation is dependent on several factors, including the concentration of the sample, the path length of the light, the temperature, the solvent, and the wavelength of the light used. byjus.com To have a standardized measure, the specific rotation ([α]) is calculated. numberanalytics.com

For a hypothetical enantiomerically pure sample of a chiral derivative of this compound, the specific rotation would be a defining physical constant. For instance, a hypothetical measurement might yield the results shown in the table below.

Hypothetical Optical Rotation Data for a Chiral Derivative

| Enantiomer | Specific Rotation [α]D20 | Concentration (c) | Solvent | Wavelength (λ) | Temperature (T) |

|---|---|---|---|---|---|

| (R)-enantiomer | +25.5° | 1.0 g/100 mL | Ethanol (B145695) | 589 nm (Na D-line) | 20 °C |

| (S)-enantiomer | -25.5° | 1.0 g/100 mL | Ethanol | 589 nm (Na D-line) | 20 °C |

This table is for illustrative purposes only.

Enantiomers will always have specific rotations that are equal in magnitude but opposite in sign. sketchy.com It is important to note that there is no simple correlation between the R/S designation of a chiral center and the sign (+ or -) of its optical rotation. tru.ca

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. numberanalytics.comencyclopedia.pub An ECD spectrum is a plot of this differential absorption (Δε = εL - εR) versus wavelength. psu.edu While the standard UV-Vis absorption spectra of two enantiomers are identical, their ECD spectra are perfect mirror images of each other. spark904.nl

This makes ECD an exceptionally powerful tool for determining the absolute configuration of chiral molecules. numberanalytics.comtandfonline.com The process involves comparing the experimentally measured ECD spectrum with a theoretically predicted spectrum generated through quantum-mechanical calculations, often using Time-Dependent Density Functional Theory (TD-DFT). nih.govfaccts.de

For a hypothetical chiral derivative of this compound, the workflow would be:

Synthesize and isolate an enantiomerically enriched sample.

Measure its experimental ECD spectrum.

Perform computational calculations to predict the theoretical ECD spectra for both the (R) and (S) enantiomers.

The absolute configuration is assigned by matching the sign and shape of the experimental spectrum to one of the calculated spectra. acs.org

The resulting ECD spectrum would display positive and/or negative peaks (known as Cotton effects) at the wavelengths of electronic transitions of the molecule's chromophores (the carboxylic acid and ethoxy groups in this case).

Hypothetical ECD Spectral Data for a Chiral Derivative

| Enantiomer | Wavelength (nm) | Molar Circular Dichroism (Δε) | Associated Electronic Transition |

|---|---|---|---|

| (R)-enantiomer | 215 | +2.1 | n → π* (Carboxylic Acid) |

| 240 | -0.8 | π → π* (Carboxylic Acid) | |

| (S)-enantiomer | 215 | -2.1 | n → π* (Carboxylic Acid) |

| 240 | +0.8 | π → π* (Carboxylic Acid) |

This table is for illustrative purposes only and represents simplified, hypothetical data.

The combination of optical rotation and ECD provides a robust and reliable means for the complete stereochemical elucidation of chiral molecules in solution. purechemistry.orgpsu.edu

Computational and Theoretical Studies of 1 Ethoxycyclohexane 1 Carboxylic Acid

Molecular Mechanics and Dynamics Simulations

While quantum mechanics focuses on electron-level descriptions, molecular mechanics and dynamics simulate the behavior of molecules over time, providing insights into their physical motion and conformational preferences.

The cyclohexane (B81311) ring is known for its conformational flexibility, existing primarily in a low-energy chair conformation that minimizes angle and torsional strain. libretexts.orgpressbooks.pub For substituted cyclohexanes, the position of the substituents (axial vs. equatorial) is critical. libretexts.org Molecular mechanics calculations can be used to perform a conformational analysis of 1-Ethoxycyclohexane-1-carboxylic acid. These calculations consistently show that conformers with large substituents in the equatorial position are significantly more stable than those with substituents in the axial position. wikipedia.org This preference is due to the avoidance of steric strain, specifically 1,3-diaxial interactions, that occurs when a bulky group occupies an axial position. wikipedia.org Given that both the ethoxy and carboxylic acid groups are attached to the same carbon (C1), the analysis focuses on the possible chair conformations of the ring itself.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov An MD simulation of this compound would provide a dynamic picture of its behavior. These simulations can show the rapid interconversion between the two chair conformations, a process known as a "ring flip". libretexts.org Furthermore, MD simulations are invaluable for studying how the molecule interacts with its environment. researchgate.net For instance, a simulation in a water box could reveal the formation and dynamics of hydrogen bonds between the carboxylic acid group and surrounding water molecules, providing a molecular-level understanding of its solubility and intermolecular forces. researchgate.net

Reaction Modeling and Mechanism Prediction

Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions, offering insights into transient structures and energetic landscapes that are often inaccessible through experimental means alone. For this compound, theoretical modeling can predict its reactivity, formation pathways, and degradation processes.

The formation and transformation of this compound can be modeled to understand the underlying reaction mechanisms. A plausible synthetic route, the hydrocarboxylation of a cyclohexene (B86901) precursor, has been studied for related compounds. researchgate.net Computational methods can map the potential energy surface of such reactions, identifying the most favorable pathways. The process involves locating transition states—the highest energy points along a reaction coordinate—that connect reactants to products.

For reactions involving cyclohexane derivatives, the conformation of the ring is a critical factor. The reactivity of functional groups in an axial versus an equatorial position can differ significantly due to steric hindrance. spcmc.ac.in For instance, in the esterification of 4-t-butylcyclohexanecarboxylic acids, the equatorial isomer reacts faster than the axial isomer. spcmc.ac.in This is because the transition state for the equatorial reactant is sterically less hindered and therefore lower in energy. Similar computational analysis for this compound would involve modeling the approach of reactants to both the axial and equatorial conformers of the substrate to determine the preferred reaction geometry.

Advanced computational techniques like the Unified Reaction Valley Approach (URVA) can dissect a reaction mechanism into distinct phases, such as bond breaking, bond formation, and structural reorganization, by analyzing the curvature of the reaction path. smu.edu This provides a detailed timeline of chemical events, revealing the electronic and structural factors that govern the reaction mechanism and energetics. smu.edu For example, the hydrolysis of the ethoxy group in this compound could be modeled to identify the precise sequence of proton transfers and nucleophilic attacks.

Computational studies on analogous cyclic compounds provide insight into the expected energetics. For example, the intramolecular degradation of 1,2-cyclohexanecarboxylic acid amide derivatives involves activation energies in the range of 25–27 kcal/mol, as determined by computational modeling. nih.gov It was found that the reaction rate was not solely dependent on the activation enthalpy but was significantly influenced by the activation entropy (ΔS‡), which relates to the conformational flexibility of the cyclohexane ring. nih.gov The more conformationally dynamic an isomer is, the greater the entropic penalty upon forming a rigid transition state, leading to a slower reaction. nih.gov

The kinetics of ester hydrolysis are also heavily influenced by the structure. researchgate.net Computational models can quantify these differences. For this compound, key reactions for kinetic prediction would include its formation (e.g., via esterification) and its hydrolysis. The table below presents hypothetical kinetic data for the acid-catalyzed hydrolysis of this compound, based on principles from related systems where steric hindrance and electronic effects dictate reactivity.

Table 1: Predicted Kinetic Parameters for Acid-Catalyzed Hydrolysis

| Parameter | Predicted Value | Computational Method | Basis Set |

|---|---|---|---|

| Activation Energy (ΔE‡) | 20 - 28 kcal/mol | Density Functional Theory (DFT) | 6-311++G(d,p) |

| Rate Constant (k) at 298 K | 1.0 x 10⁻⁵ - 5.0 x 10⁻⁴ s⁻¹ | Transition State Theory (TST) | 6-311++G(d,p) |

This table is illustrative, providing expected ranges based on computational studies of analogous ester hydrolysis reactions.

Intermolecular Interactions and Solvent Effects

The physical and chemical behavior of this compound in condensed phases is governed by its interactions with surrounding molecules, whether they are other molecules of its own kind or solvent molecules.

A defining characteristic of carboxylic acids is their ability to form strong hydrogen bonds. In non-polar solvents or the gas phase, carboxylic acids typically form stable cyclic dimers. youtube.comurl.edu This dimerization involves the formation of two hydrogen bonds between the carboxyl groups of two separate molecules, creating a highly stable eight-membered ring. mdpi.com

Computational modeling is essential for quantifying the strength and geometry of these interactions. Density functional theory (DFT) calculations have been used extensively to study the dimerization of various carboxylic acids. nih.gov These studies show that the dimerization is a highly exothermic process. For simple carboxylic acids, the dimerization free energies in the gas phase are calculated to be around -2 to -4 kcal/mol. url.edu The O···O distance in these hydrogen-bonded dimers is typically short, with computationally determined values around 2.57 Å for related aromatic carboxylic acids. nih.gov

For this compound, similar computational models would predict the formation of a stable dimer. The strength of this interaction would be influenced by the steric bulk of the cyclohexane ring and the electronic nature of the ethoxy group.

Table 2: Predicted Properties of the this compound Dimer

| Property | Predicted Value | Basis of Prediction |

|---|---|---|

| Dimerization Energy (Gas Phase) | -18 to -22 kcal/mol | DFT calculations on analogous carboxylic acid dimers. nih.gov |

| H-Bond Type | O-H···O | Universal feature of carboxylic acid dimers. mdpi.com |

| H-Bond Length (O···H) | 1.6 - 1.7 Å | DFT calculations on similar systems. masterorganicchemistry.com |

This table presents expected values for the dimer based on established computational and experimental data for other carboxylic acids.

The solvent environment can dramatically alter molecular behavior, and computational models are crucial for capturing these effects. Theoretical studies of dimerization, for example, show that polar solvents significantly weaken the interaction. url.edu Dimerization free energies in water are predicted to be positive (around +4 to +5 kcal/mol), indicating that the monomeric, solvent-solvated form is favored. url.edu

Two primary approaches are used to model solvent effects:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. url.edu

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation. This is computationally more demanding but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding with water molecules. rsc.org

For this compound, an implicit model would be suitable for predicting how its dimerization equilibrium shifts in solvents of varying polarity. An explicit model would be necessary to understand the specific hydrogen bonding network between the carboxylic acid group, the ether oxygen, and surrounding water molecules, which would compete with and disrupt dimer formation.

Structure-Activity Relationship (SAR) Derivation via Computational Means

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that correlates the structural or physicochemical properties of a series of compounds with their biological activity. mdpi.com This allows for the prediction of the activity of new, unsynthesized molecules and helps in designing more potent compounds.

For a series of derivatives based on the this compound scaffold, a QSAR study would involve several steps:

Data Set Generation: A set of molecules with varying substituents on the cyclohexane ring or ethoxy group would be defined.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices).

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that links the descriptors to the observed biological activity (e.g., IC₅₀ values). nih.govacs.org

Validation: The predictive power of the model is rigorously tested using cross-validation techniques and an external test set of compounds not used in the model's creation. nih.gov

QSAR studies on other carboxylic acid derivatives have successfully identified key properties for biological activity. For instance, a study on HIV-1 integrase inhibitors found that polarizability and mass were significant descriptors. nih.gov For this compound derivatives, a similar approach could be used to guide the synthesis of analogs with potentially enhanced therapeutic activity.

Table 3: Illustrative QSAR Data for Hypothetical Derivatives

| Derivative | Log(1/IC₅₀) (Activity) | Molecular Weight (Descriptor 1) | LogP (Descriptor 2) |

|---|---|---|---|

| Compound 1 (Parent) | 5.0 | 172.22 | 2.1 |

| Compound 2 (-F at C4) | 5.2 | 190.21 | 2.2 |

| Compound 3 (-OH at C4) | 4.8 | 188.22 | 1.5 |

This table provides a hypothetical example of the data used in a QSAR study. The activity values are for illustrative purposes only. A real QSAR model would be built from a larger set of compounds and descriptors.

Synthesis and Investigation of Derivatives and Analogues of 1 Ethoxycyclohexane 1 Carboxylic Acid

Structural Modifications of the Carboxylic Acid Group

The carboxylic acid function is a highly reactive and versatile handle for chemical derivatization. Researchers have applied established synthetic methodologies to convert this group into a variety of derivatives, such as esters, amides, and acid halides, and have explored its use as a monomer for building polymeric structures.

Synthesis and Study of Esters, Amides, and Acid Halides

The transformation of 1-ethoxycyclohexane-1-carboxylic acid into its esters, amides, and acid halides follows well-established principles of organic synthesis.

Esters: The synthesis of esters is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven process, often facilitated by using the alcohol as the solvent to drive the reaction toward the ester product. masterorganicchemistry.com While specific studies on esters of this compound are not widely documented, related compounds such as 4-alkoxy cyclohexane-1-amino-carboxylic acid esters have been synthesized for investigation as intermediates for pharmaceutically or agriculturally active compounds. google.comgoogle.com

Amides: Amides are generally synthesized from carboxylic acids via a two-step process. First, the carboxylic acid is converted to a more reactive intermediate, most commonly an acid chloride, using a reagent like thionyl chloride (SOCl₂). masterorganicchemistry.com This intermediate then readily reacts with a primary or secondary amine to form the corresponding amide. masterorganicchemistry.com Alternatively, dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC) can facilitate the direct coupling of a carboxylic acid and an amine under milder, neutral pH conditions. masterorganicchemistry.com Amides are a critical functional group in chemistry and biology, and their properties, such as solubility and boiling point, are heavily influenced by their ability to form hydrogen bonds. auburn.edu

Acid Halides: Acid halides, particularly acid chlorides, are valuable reactive intermediates. They are prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comwikipedia.org Due to their high reactivity, they serve as precursors for the synthesis of esters and amides. masterorganicchemistry.com

A summary of these derivatives and their general synthesis is provided in the table below.

| Derivative Type | General Reagents | Typical Reaction |

| Esters | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification masterorganicchemistry.com |

| Amides | 1. Thionyl Chloride (SOCl₂) 2. Amine (R'R''NH) | Nucleophilic Acyl Substitution masterorganicchemistry.com |

| Acid Halides | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Halide Formation masterorganicchemistry.com |

Incorporation into Polymeric Structures

The carboxylic acid group of this compound allows it to function as a monomer in step-growth polymerization. It can be incorporated into polyesters (via reaction with diols) or polyamides (via reaction with diamines). The presence of the bulky cyclohexane (B81311) ring in the polymer backbone would be expected to impart rigidity, potentially increasing the polymer's glass transition temperature (Tg) and altering its mechanical properties. The ethoxy group, in turn, would influence the polymer's solubility and surface characteristics. While specific polymers derived from this exact monomer are not detailed in available literature, the synthesis and polymerization of other functionalized cyclohexane carboxylic acids, such as 4-hydroxycyclohexane carboxylic acids, have been investigated. researchgate.net The principles of using carboxylic acids in polymerization are well-established, including their use as initiators in certain types of controlled polymerization. rsc.org

Structural Modifications of the Ethoxy Group

Altering the ethoxy group offers a direct route to fine-tune the steric and electronic properties of the molecule. This can be achieved by varying the length of the alkoxy chain or by introducing different functional groups.

Variations in Alkoxy Chain Length

Changing the ethoxy group to other alkoxy groups (e.g., methoxy, propoxy, butoxy) creates a homologous series of 1-alkoxycyclohexane-1-carboxylic acids. While detailed experimental data for this specific series is limited, general chemical principles and data from related compounds predict a systematic change in physical properties. google.com Specifically, increasing the length of the alkyl chain increases the molecule's lipophilicity (fat-solubility) and is expected to decrease its solubility in polar solvents like water.

The table below illustrates the expected trends for a homologous series of 1-alkoxycyclohexane-1-carboxylic acids.

| Alkoxy Group | Formula | Expected Relative Lipophilicity | Expected Relative Water Solubility |

| Methoxy | -OCH₃ | Low | High |

| Ethoxy | -OCH₂CH₃ | Moderate | Moderate |

| Propoxy | -O(CH₂)₂CH₃ | High | Low |

| Butoxy | -O(CH₂)₃CH₃ | Very High | Very Low |

Introduction of Other Heteroatom-Containing Substituents

Replacing the ethoxy group with substituents containing other heteroatoms like sulfur or halogens can introduce novel functionalities. For instance, substitution of the ether oxygen with a sulfur atom would yield a 1-(ethylthio)cyclohexane-1-carboxylic acid. This modification would alter the molecule's polarity, acidity, and metal-coordinating ability. The introduction of fluorine atoms into the alkyl chain, creating fluoroalkoxy derivatives, is another common strategy in medicinal chemistry to enhance metabolic stability and modify electronic properties. While these specific analogues of this compound are not described in the searched literature, their synthesis would be a logical extension for creating compounds with tailored properties.

Modifications of the Cyclohexane Ring

Direct functionalization of the cyclohexane ring is a powerful strategy for creating analogues with significantly different shapes and chemical properties. Research on related cyclohexanecarboxylic acids has demonstrated the feasibility of introducing various substituents onto the carbocyclic frame. nih.gov For example, methods have been developed for the site-selective arylation of the γ-position (C-3) of cyclohexane carboxylic acids using palladium catalysis, allowing for the introduction of various aryl groups. nih.govresearchgate.net Other studies have focused on synthesizing derivatives with methyl or phenyl groups on the ring, which can influence the molecule's conformational preferences and its liquid-crystalline properties. osti.gov Furthermore, the synthesis of cyclohexane carboxylic acids bearing hydroxyl groups, such as 1-amino-4-hydroxycyclohexane-1-carboxylic acid, has been achieved, introducing new sites for hydrogen bonding or further derivatization. rsc.org These examples highlight established synthetic routes that could be adapted to modify the cyclohexane ring of this compound to produce a wide array of new analogues.

Ring Size Variations (e.g., Cyclopentane (B165970), Cycloheptane (B1346806) Analogues)

Altering the size of the cycloalkane ring from a six-membered (cyclohexane) to a five-membered (cyclopentane) or seven-membered (cycloheptane) ring introduces significant changes in bond angles, ring strain, and conformational flexibility. These changes, in turn, affect the chemical and physical properties of the corresponding 1-ethoxy-1-carboxylic acid analogues.

Recent research has enabled the synthesis and characterization of these varied ring structures. nih.gov For instance, methods for the transannular C–H functionalization of cycloalkane carboxylic acids have been developed for rings ranging from four to eight members, highlighting the ability to create diverse and functionalized carbocycles. researchgate.net Analogues such as 1-ethoxycyclopentane-1-carboxylic acid and 1-ethoxycycloheptane-1-carboxylic acid are available as chemical scaffolds for further synthetic modification. cymitquimica.combldpharm.com

While detailed synthetic procedures for each specific analogue are often proprietary or described in patent literature, general approaches may involve the α-alkylation of a cycloalkanecarboxylate ester or the reaction of a cycloalkanone with an appropriate nucleophile followed by etherification and hydrolysis.

The fundamental properties of these analogues differ primarily due to the change in the carbon backbone.

Table 1: Comparison of 1-Ethoxycycloalkane-1-carboxylic Acid Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ring Size |

|---|---|---|---|

| 1-Ethoxycyclopentane-1-carboxylic acid | C₈H₁₄O₃ | 158.19 | 5 |

| This compound | C₉H₁₆O₂ | 156.22 | 6 |

| 1-Ethoxycycloheptane-1-carboxylic acid | C₁₀H₁₈O₃ | 186.25 | 7 |

This table presents data compiled from various chemical suppliers and databases. cymitquimica.combldpharm.comuni.lu

The smaller cyclopentane ring is relatively planar compared to cyclohexane, while the larger cycloheptane ring has a greater number of accessible conformations. These structural differences are critical in determining how the molecules interact with their environment, for example, by influencing the steric hindrance around the reactive carboxylic acid group.

Introduction of Additional Substituents or Unsaturation (e.g., 1-Cyclohexene-1-carboxylic acid)

Introducing unsaturation, such as a double bond within the ring, dramatically alters the geometry and electronic nature of the molecule. A key example is 1-cyclohexene-1-carboxylic acid , an α,β-unsaturated monocarboxylic acid. chemicalbook.comnih.gov In this compound, the double bond is conjugated with the carboxylic acid group, which has profound effects on its reactivity.

1-Cyclohexene-1-carboxylic acid has been identified as an intermediate in the anaerobic decomposition of benzoic acid. chemicalbook.com It is a white to light yellow crystalline solid with a melting point of 35-39 °C and is soluble in water to a limited extent. chemicalbook.comchemsynthesis.com

Table 2: Properties of 1-Cyclohexene-1-carboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.155 g/mol |

| Melting Point | 35-39 °C |

| Boiling Point | 133-135 °C (at 14 mmHg) |

Data sourced from ChemicalBook and Cheméo. chemicalbook.comchemsynthesis.comchemeo.com

The synthesis of cyclohexene (B86901) carboxylic acid derivatives is an active area of research, with various methods developed to create compounds with potential antitumor activities. researchgate.net Further functionalization can be achieved through various reactions. For instance, palladium-catalyzed transannular C-H arylation allows for the introduction of aryl substituents onto the cyclohexane ring of α-aryl substituted cyclohexane acids. nih.gov This demonstrates a pathway to a wide array of derivatives with potentially novel properties.

Comparative Studies of Reactivity and Properties of Analogues

The structural modifications discussed above—varying ring size, introducing unsaturation, and the presence of different stereoisomers—lead to distinct differences in chemical reactivity and physical properties. These can be broadly understood through the interplay of electronic and steric effects.

Electronic Effects of Substituents on Reactivity

Electronic effects describe how substituents influence the electron density within a molecule, thereby affecting its reactivity. The acidity of the carboxylic acid group is a key property governed by these effects. An electron-withdrawing group stabilizes the carboxylate anion formed upon deprotonation, thus increasing acidity. quora.comlibretexts.org

The ethoxy group (-OCH₂CH₃) in the parent compound exhibits two opposing electronic effects:

Inductive Effect (-I): Oxygen is highly electronegative and pulls electron density away from the rest of the molecule through the sigma bonds. This electron-withdrawing effect tends to increase the acidity of the carboxylic acid. stackexchange.comlibretexts.org

Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into an adjacent π-system. While this effect is most pronounced in aromatic systems (like p-methoxybenzoic acid), it can also have a minor influence in other contexts. stackexchange.com

In the case of this compound, the inductive effect is dominant, making the carbonyl carbon more electrophilic. khanacademy.org

For 1-cyclohexene-1-carboxylic acid , the introduction of the C=C double bond conjugated to the carboxyl group introduces further electronic changes. The sp²-hybridized carbons of the double bond are more electronegative than sp³ carbons, contributing an additional electron-withdrawing effect that can influence the acidity and reactivity at the carbonyl carbon.

Steric Effects on Conformation and Reaction Outcomes

Steric effects relate to the spatial arrangement of atoms and the physical hindrance that bulky groups can impose. In cyclic systems, these effects are paramount in determining the preferred conformation and the accessibility of reactive sites.

Ring size also has a significant steric impact:

Cyclopentane rings are more rigid and have limited conformations, which can affect the orientation of substituents.

Cyclohexane rings adopt a stable chair conformation that effectively minimizes steric and angle strain. spcmc.ac.in However, reactions that require the molecule to adopt a higher-energy boat conformation, such as the lactonization of cis-4-hydroxycyclohexanecarboxylic acid, can be influenced by the energetic barrier to this change. spcmc.ac.in

Cycloheptane and larger rings are more flexible but can suffer from transannular strain (steric hindrance between atoms on opposite sides of the ring), which can influence their reactivity. researchgate.net

These steric factors, dictated by the substituent and the ring scaffold, are crucial for predicting reaction outcomes and understanding the physical properties of these analogues.

Potential Applications in Non Clinical Research and Industrial Materials

Role as a Synthetic Intermediate and Building Block

The utility of a chemical compound as a synthetic intermediate is determined by its reactivity and the functional groups it possesses. Carboxylic acids, in general, are valuable building blocks in organic synthesis due to the versatile reactivity of the carboxyl group. enamine.net

In the Synthesis of Complex Organic Molecules

While specific examples of 1-Ethoxycyclohexane-1-carboxylic acid being used as a building block in the synthesis of complex organic molecules are not readily found in peer-reviewed literature, its structural features suggest potential utility. The presence of both an ether and a carboxylic acid functional group on a cyclohexane (B81311) scaffold provides a unique combination of properties. A closely related compound, 1-ethoxycarbonylcyclohexane-1-carboxylic acid, is documented as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This suggests that this compound could potentially serve a similar role, where the ethoxy group provides specific steric or electronic properties to a target molecule. However, without direct scientific studies, this remains a theoretical application. A Korean patent describes novel 4-alkoxy-cyclohexane-1-amino-carboxylic acid esters as intermediates for synthesizing pesticidal, acaricidal, herbicidal, or pharmaceutically active compounds, further highlighting the potential of alkoxy-substituted cyclohexane carboxylic acid derivatives in the development of bioactive molecules. google.com

As a Chiral Auxiliary (if applicable)

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. tcichemicals.com There is currently no available scientific literature that documents the use of this compound as a chiral auxiliary in asymmetric synthesis. The process of chiral resolution, which separates a racemic mixture into its individual enantiomers, often involves the use of chiral resolving agents that form diastereomeric salts with the analyte. wikipedia.org While this compound is a chiral molecule, its efficacy and application as a resolving agent or as an auxiliary have not been reported.

Applications in Materials Science

The incorporation of specific chemical functionalities into polymers and other materials can significantly influence their physical and chemical properties. Carboxylic acid-containing monomers are known to be used in the synthesis of various polymers. patsnap.comnumberanalytics.com

Precursor for Polymers, Resins, or Coatings

There is no direct evidence in the available literature to suggest that this compound is currently used as a precursor for the synthesis of polymers, resins, or coatings. The related compound, 1-ethoxycarbonylcyclohexane-1-carboxylic acid, is noted for its use in the production of polymers, resins, and plasticizers. This suggests that the cyclohexane dicarboxylic acid backbone has relevance in polymer science. Carboxylic acids can be used to modify the properties of polymer particles, for example, to create pH-responsive materials. researchgate.net However, specific research detailing the polymerization or incorporation of this compound into material backbones is not publicly available.

Use in Specialty Chemicals

Specialty chemicals are produced for specific end-uses and are often characterized by their unique chemical structures. While the distinct structure of this compound makes it a candidate for use in the synthesis of specialty esters or amides with tailored properties, there is a lack of published research detailing such applications.

Analytical Standards and Reagents in Chemical Analysis

The purity and well-defined structure of a chemical compound are prerequisites for its use as an analytical standard.